molecular formula C9H8BrF3N2O2 B2390766 2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate CAS No. 1541684-29-0

2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate

Cat. No.: B2390766
CAS No.: 1541684-29-0
M. Wt: 313.074
InChI Key: XIRRNVVPCJILIM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate is a carbamate derivative featuring a pyridine core substituted with bromo and methyl groups at positions 5 and 6, respectively. The carbamate group is linked to the pyridine nitrogen via a trifluoroethyl moiety. The trifluoroethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the bromo substituent may facilitate further functionalization via cross-coupling reactions .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3N2O2/c1-5-6(10)2-3-7(14-5)15-8(16)17-4-9(11,12)13/h2-3H,4H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRRNVVPCJILIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate typically involves the reaction of 5-bromo-6-methyl-2-pyridylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining stringent quality control measures to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the trifluoroethyl group.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium-based catalysts for cross-coupling reactions), solvents (e.g., ethanol, toluene)

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives

    Oxidation and Reduction: Oxidized or reduced forms of the original compound

    Hydrolysis: 5-bromo-6-methyl-2-pyridylamine and 2,2,2-trifluoroethanol

Scientific Research Applications

2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoroethyl group and the bromine atom may play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Substituents on Pyridine Core Carbamate/Amide Group Key Features
Target Compound 5-Bromo, 6-methyl 2,2,2-Trifluoroethyl carbamate Enhanced lipophilicity, metabolic stability, bromo for further synthesis
Methyl (5-benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate 5-Benzyloxy, 3,4,6-trimethyl Methyl carbamate Multiple methyl groups increase steric hindrance; benzyloxy aids solubility
Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate None (non-pyridine core) Trifluoroethyl-aminoethyl carbamate Oxo group introduces polarity; used in intermediate synthesis
N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide 3-Bromo, 5-trifluoromethyl Trifluoroacetamide Acetamide instead of carbamate; dimethylaminoethyl enhances basicity

Key Observations :

  • Substituent Effects : The target compound’s 5-bromo and 6-methyl groups balance reactivity (bromo for cross-coupling) and steric effects (methyl for stability). In contrast, methyl carbamate derivatives (e.g., ) prioritize bulkier substituents, limiting reactivity but improving thermal stability.
  • Fluorination: The trifluoroethyl group in the target compound and enhances resistance to enzymatic degradation compared to non-fluorinated analogs like . However, acetamide derivatives (e.g., ) may exhibit different pharmacokinetic profiles due to altered hydrogen-bonding capacity.
  • Synthetic Utility : Bromo-substituted pyridines (target compound and ) are valuable intermediates in Suzuki-Miyaura couplings, while benzyloxy groups () enable deprotection strategies for late-stage functionalization.

Comparison of Protecting Groups :

  • Benzyl carbamate (): Requires hydrogenolysis for deprotection, limiting compatibility with reducible functional groups.
  • tert-Butyl carbamate (Boc) : Acid-labile, offering orthogonal deprotection but absent in the target compound.

Biological Activity

2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate (CAS: 1541684-29-0) is a synthetic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H8BrF3N2O2
  • Molecular Weight : 313.07 g/mol
  • IUPAC Name : 2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate
  • Appearance : White powder
  • Storage Conditions : Room temperature

The biological activity of 2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate is attributed to its structural components:

  • Trifluoroethyl Group : Enhances lipophilicity, facilitating cell membrane penetration.
  • Bromine and Pyridinyl Groups : Potentially interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells. The anticancer mechanism may involve the inhibition of specific signaling pathways associated with cell survival and proliferation.

StudyFindings
Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7).
Showed inhibition of tumor growth in xenograft models.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in immune cells.

Case Studies

  • Cytotoxicity in Cancer Models
    • A study evaluated the effects of 2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM across different cell lines.
    Cell LineIC50 (µM)Mechanism
    MCF-715Apoptosis induction
    HeLa20Cell cycle arrest
  • Antimicrobial Efficacy
    • An investigation into the antimicrobial properties revealed effective inhibition of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus.
  • In Vivo Anti-inflammatory Study
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

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